7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one
Description
Properties
IUPAC Name |
7-hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-10-17(22-13-5-3-4-12(9-13)20-2)16(19)14-7-6-11(18)8-15(14)21-10/h3-9,18H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGUDJFZBMBPEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)O)OC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with 3-methoxyphenol in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 7-oxo-3-(3-methoxyphenoxy)-2-methylchromen-4-one.
Reduction: Formation of 7-hydroxy-3-(3-methoxyphenoxy)-2-methylchroman-4-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by modulating the compound’s ability to interact with enzymes and receptors. The compound may exert its effects through the inhibition of specific enzymes or the activation of signaling pathways involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-(4-methoxyphenyl)-4-methylcoumarin: A hydroxycoumarin derivative with similar structural features but different substitution patterns.
7-Hydroxy-4-methylcoumarin: A simpler hydroxycoumarin derivative without the methoxyphenoxy group.
Uniqueness
7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one is unique due to the presence of both hydroxy and methoxyphenoxy groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound for various scientific research applications .
Biological Activity
7-Hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one, a synthetic flavonoid compound, has garnered attention due to its diverse biological activities. This compound, belonging to the class of flavonoids, exhibits potential antioxidant, anti-inflammatory, and anticancer properties. The following sections provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : 7-hydroxy-3-(3-methoxyphenoxy)-2-methylchromen-4-one
- Molecular Formula : C17H14O5
- Molecular Weight : 298.29 g/mol
- CAS Number : 297148-24-4
The biological activity of this compound primarily involves:
- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, thereby protecting cells from oxidative stress.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Anticancer Properties : Preliminary studies suggest it may inhibit cell proliferation and induce apoptosis in various cancer cell lines by affecting cell cycle regulation and signaling pathways.
Antioxidant Activity
Research indicates that flavonoids like this compound can enhance the body's antioxidant defenses. A study demonstrated that this compound effectively scavenges reactive oxygen species (ROS) and reduces lipid peroxidation in cellular models.
Anti-inflammatory Activity
In vitro studies have shown that this compound inhibits the production of inflammatory mediators in human neutrophils. For instance, it was observed to suppress fMLP-induced superoxide anion production, indicating a potential therapeutic approach for conditions associated with hyperactivation of neutrophils .
Anticancer Activity
A notable case study explored the effects of this compound on various cancer cell lines. The results revealed:
- Inhibition of Cell Growth : The compound significantly reduced the viability of breast cancer cells (MCF-7) and colon cancer cells (HT-29).
- Induction of Apoptosis : Flow cytometry analyses indicated an increase in apoptotic cells upon treatment with varying concentrations of the compound.
Case Studies
Q & A
Q. What are the established synthetic routes for 7-hydroxy-3-(3-methoxyphenoxy)-2-methyl-4H-chromen-4-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation or cyclization reactions . For example:
- Step 1 : Condensation of a substituted hydroxyacetophenone with 3-methoxyphenoxyacetic acid under basic conditions (e.g., NaOH in ethanol) to form the chalcone intermediate .
- Step 2 : Cyclization using acidic catalysts (e.g., H₂SO₄) or oxidative conditions (H₂O₂) to yield the chromenone core.
Critical Parameters :- Temperature : Higher temperatures (>80°C) accelerate cyclization but may degrade thermally sensitive substituents.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve reaction control .
- Purification : Column chromatography (silica gel, petroleum ether/EtOAc gradients) is essential to isolate the target compound from byproducts like unreacted phenols or dimerized products .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
Methodological Answer:
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to resolve hydroxyl proton signals (~δ 10–12 ppm) and confirm substitution patterns. Deuterated solvents minimize signal overlap for methoxy (δ 3.7–3.9 ppm) and aromatic protons .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., methanol/chloroform). SHELX programs (e.g., SHELXL) refine structures, resolving ambiguities in tautomeric forms or hydrogen bonding networks .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. 298.27 g/mol) and detects fragmentation patterns (e.g., loss of methoxy groups).
Q. What solvent systems are optimal for solubility studies, and how do substituents influence logP values?
Methodological Answer:
- Solubility : Test in DMSO (high solubility for biological assays) and aqueous buffers (e.g., PBS at pH 7.4) with co-solvents like Tween-80 (<1% v/v) .
- logP Prediction : Computational tools (e.g., SwissADME) estimate logP ≈ 2.8, driven by the hydrophobic methoxyphenoxy group. Experimentally validate via shake-flask method (octanol/water partitioning) .
Advanced Research Questions
Q. How does tautomerism in the chromenone core affect bioactivity, and what experimental/computational methods resolve tautomeric equilibria?
Methodological Answer:
- Tautomeric Forms : The 4H-chromen-4-one core can exist as keto-enol tautomers.
- Detection : Use ¹³C NMR to observe carbonyl (C=O, δ ~180 ppm) and enolic C-OH signals. Variable-temperature NMR (VT-NMR) tracks equilibrium shifts .
- Computational Modeling : DFT calculations (Gaussian, B3LYP/6-31G*) predict stability of tautomers and guide crystallographic refinement .
Q. What strategies address contradictory bioactivity data across studies (e.g., IC₅₀ variability in enzyme inhibition assays)?
Methodological Answer:
- Source Analysis : Verify compound purity (>95% via HPLC) and batch-to-batch consistency (e.g., residual solvents in synthesis) .
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition).
- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA to identify outliers. Cross-validate with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can computational modeling predict interactions with cytochrome P450 enzymes, and what in vitro assays validate these predictions?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger to model binding to CYP3A4/CYP2D6 active sites. Focus on hydrogen bonding with heme iron and hydrophobic interactions with methoxyphenoxy groups .
- In Vitro Validation :
- CYP Inhibition Assays : Luminescent substrates (e.g., P450-Glo™) quantify IC₅₀ values.
- Metabolite Profiling : LC-MS/MS identifies hydroxylated or demethylated metabolites in liver microsomes .
Q. What synthetic modifications enhance selectivity for kinase targets (e.g., CDK4/6) while minimizing off-target effects?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Methoxy Position : Para-substitution (vs. meta) improves steric complementarity with kinase ATP pockets.
- Methyl Group (C2) : Enhances hydrophobic interactions but may reduce solubility.
- Selectivity Screening : Profile against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target hits (e.g., GSK3β). Optimize using fragment-based drug design (FBDD) .
Q. How do crystallographic disorder and twinning complicate structural analysis, and how can SHELXL refine such data?
Methodological Answer:
- Disorder Handling : In SHELXL, apply PART instructions to model disordered methoxyphenoxy groups. Use ISOR and DELU restraints to stabilize thermal parameters .
- Twinning : Detect via R-factor vs. intensity plots. Refine using TWIN/BASF commands in SHELXL. High-resolution data (d < 1.0 Å) improves twin law determination .
Q. What in silico methods predict metabolic stability, and how do they correlate with in vivo pharmacokinetics?
Methodological Answer:
- ADMET Prediction : SwissADME or ADMET Predictor estimate hepatic extraction ratios. Key parameters:
- CYP Metabolism : Likely demethylation at the 3-methoxyphenoxy group.
- Half-life : Predicted t₁/₂ ≈ 3–5 hours in rodents.
- In Vivo Correlation : Compare with rodent PK studies (plasma sampling via LC-MS). Adjust logD values (target ~2–3) to balance clearance and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
